2-Butenoic acid, pentylester

Flavor Chemistry Fragrance Formulation Volatility Control

2-Butenoic acid, pentylester (CAS 25415-76-3), commonly referred to as pentyl crotonate or amyl crotonate, is an organic ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol. It is synthesized via the esterification of pentanol and 2-butenoic acid, resulting in a compound featuring a reactive double bond within its butenoate moiety.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 25415-76-3
Cat. No. B15349167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenoic acid, pentylester
CAS25415-76-3
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C=CC
InChIInChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3
InChIKeyPWYYERNADDIMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Butenoic Acid, Pentylester (CAS 25415-76-3): Procurement-Relevant Physicochemical and Functional Profile


2-Butenoic acid, pentylester (CAS 25415-76-3), commonly referred to as pentyl crotonate or amyl crotonate, is an organic ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol [1]. It is synthesized via the esterification of pentanol and 2-butenoic acid, resulting in a compound featuring a reactive double bond within its butenoate moiety . Characterized as a colorless to pale yellow liquid, it is not known to occur in nature . Its primary industrial relevance lies in the flavor and fragrance sector, where its distinct organoleptic profile is leveraged [2].

Why 2-Butenoic Acid, Pentylester Cannot Be Casually Substituted by Other Crotonate Esters


The class of crotonate esters exhibits wide variability in key performance attributes directly tied to alkyl chain length and branching. Substituting pentyl crotonate with a shorter-chain analog like ethyl crotonate or a longer-chain homolog such as hexyl crotonate fundamentally alters volatility, hydrophobicity, and odor character [1]. These differences have quantifiable impacts on formulation stability, release dynamics, and sensory perception. Therefore, direct interchange without reformulation is not scientifically valid; procurement decisions must be guided by the specific physicochemical and organoleptic targets defined by the intended application .

Quantitative Differentiation of 2-Butenoic Acid, Pentylester Against Close Structural Analogs


Volatility Profile: Pentyl Crotonate Offers a 52°C Higher Boiling Point than Ethyl Crotonate for Extended Fragrance Longevity

The boiling point of pentyl crotonate (194.6 °C at 760 mmHg) is significantly higher than that of ethyl crotonate (142-143 °C) [1]. This 52°C difference in boiling point translates to a substantially lower vapor pressure for pentyl crotonate (0.437 mmHg at 25°C) compared to ethyl crotonate (6.87 mmHg at 25°C) , directly impacting its evaporation rate and substantivity in a formulation.

Flavor Chemistry Fragrance Formulation Volatility Control

Hydrophobicity and Partitioning: Pentyl Crotonate's logP of 3.44 is Over 10-Fold Higher than Ethyl Crotonate (logP 1.13-1.85)

The estimated logP (octanol-water partition coefficient) for pentyl crotonate is 3.442 . This is markedly higher than the logP of ethyl crotonate, which is reported between 1.13 and 1.85 [1]. This difference of approximately 2 logP units indicates that pentyl crotonate is over 100 times more lipophilic, leading to drastically different behavior in multi-phase systems like emulsions or in its interaction with lipid membranes.

Formulation Science Partition Coefficient Flavor Delivery

Analytical Distinction: Unique Kovats Retention Index (RI 1110-1119) Enables Definitive Identification in Complex Mixtures

Pentyl crotonate possesses a distinct Kovats Retention Index (RI) of 1110-1119 on a non-polar SE-30/OV-1 column under isothermal conditions (150°C) [1]. This RI value is a unique fingerprint that is not shared by its structural isomers (e.g., isoamyl crotonate, which would have a different RI) or other homologous esters. This allows for unambiguous identification and quantification via standard GC-FID or GC-MS methods.

Analytical Chemistry GC-MS Quality Control

Target Application Scenarios for 2-Butenoic Acid, Pentylester Based on Quantified Differentiation


Long-Lasting Fine Fragrance and Personal Care Formulations

The significantly higher boiling point (194.6 °C) and lower vapor pressure (0.437 mmHg) of pentyl crotonate compared to ethyl crotonate make it the preferred choice for fine fragrance, body lotion, and candle formulations where a sustained, enduring fruity note is required. Its lower volatility ensures that the scent persists throughout the product's intended lifespan, avoiding the rapid 'top-note blow-off' associated with lighter esters [1].

Oil-Phase Flavor Delivery in Processed Foods and Confections

Pentyl crotonate's high logP of 3.44, which is over 100 times more lipophilic than ethyl crotonate [2], dictates its suitability for flavoring high-fat or oil-based food systems such as chocolates, baked goods, and savory snacks. It will preferentially partition into the lipid phase, ensuring efficient flavor delivery and stability during processing and storage, unlike more water-soluble alternatives that may migrate or be lost .

Authenticated Sourcing and Quality Control in Flavor Houses

For industrial flavor and fragrance houses, the unique Kovats Retention Index (1110-1119) of pentyl crotonate [3] serves as a critical analytical benchmark. This RI allows quality control laboratories to definitively authenticate incoming raw material shipments, differentiating them from potential adulterants or mislabeled isomers like isoamyl crotonate. This ensures regulatory compliance and protects the integrity of proprietary flavor formulations.

Reconstituted Fruit Flavor Blends for Apple, Pear, and Plum Notes

The organoleptic profile of pentyl crotonate is specifically associated with 'fruity, juicy apple, pear, plum, grape' notes [4]. In the creation of reconstituted fruit flavors, its use is not arbitrary; it is selected over other crotonates to precisely recreate the specific, complex character of these fruits. For instance, ethyl crotonate provides a sharper, rum-like nuance [1], while pentyl crotonate contributes the mellower, juicier body notes essential for a realistic apple or pear profile.

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